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Dimethyl-2,4-dihydroxyphenylsulfonium triflate - 180787-54-6

Dimethyl-2,4-dihydroxyphenylsulfonium triflate

Catalog Number: EVT-3171572
CAS Number: 180787-54-6
Molecular Formula: C9H11F3O5S2
Molecular Weight: 320.3 g/mol
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Product Introduction

Description
Dimethyl-2,4-dihydroxyphenylsulfonium triflate (DDPT) is a versatile organosulfonium salt . It is a colorless solid that dissolves readily in water, methanol, and other polar solvents . It is employed as a reagent in organic synthesis .

Synthesis Analysis

DDPT is widely utilized in organic synthesis, particularly for the creation of heterocyclic compounds . It also demonstrates its value in the synthesis of peptides, nucleosides, and carbohydrates .

Molecular Structure Analysis

The molecular formula of DDPT is C9H11F3O5S2 . Its molecular weight is 320.3 g/mol . The IUPAC name is (2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate .

Chemical Reactions Analysis

DDPT proves to be an efficient and adaptable reagent, finding utility in diverse organic transformations .

Poly(methyl acrylamidoglycolate methyl ether) [poly(MAGME)]

Compound Description: Poly(methyl acrylamidoglycolate methyl ether) is a water-soluble polymer used in the development of an environmentally friendly photoresist system. [] It functions as the primary component of this resist system, undergoing crosslinking in the presence of a photogenerated acid.

Relevance: While not directly similar in structure to dimethyl-2,4-dihydroxyphenylsulfonium triflate, poly(methyl acrylamidoglycolate methyl ether) is featured in the same study as a key component of the photoresist system. The photoacid generator in this system is dimethyl-2,4-dihydroxyphenylsulfonium triflate, highlighting a functional relationship between the two compounds. []

Butanediol

Compound Description: Butanediol serves as a crosslinker in the water-soluble photoresist system alongside poly(methyl acrylamidoglycolate methyl ether) and dimethyl-2,4-dihydroxyphenylsulfonium triflate. [] Upon exposure to the photogenerated acid, butanediol facilitates the crosslinking of poly(methyl acrylamidoglycolate methyl ether), resulting in the development of negative-tone relief images. []

Relevance: Although structurally distinct from dimethyl-2,4-dihydroxyphenylsulfonium triflate, butanediol is grouped within the same chemical category as a crucial component of the water-soluble photoresist system. []

Ytterbium Triflate

Compound Description: Ytterbium triflate is a Lewis acid catalyst utilized in several organic synthesis reactions. Studies have explored its application in the methoxycarbonylation of 2,4-toluene diamine [] and in catalyzing Friedel-Crafts acylation and demethylation of aryl methyl ethers. []

Relevance: While not structurally analogous to dimethyl-2,4-dihydroxyphenylsulfonium triflate, ytterbium triflate shares a significant structural similarity: the presence of the triflate (OTf) anion. This shared anion highlights a connection in their chemical nature and reactivity. [, ]

Magnesium Perchlorate

Compound Description: Magnesium perchlorate acts as a highly efficient catalyst in the Kabachnik-Fields reaction, a three-component process for synthesizing α-aminophosphonates. [] This reaction involves an amine, an aldehyde or ketone, and a di-/trialkyl phosphite. []

Relevance: The paper discussing magnesium perchlorate also investigates other metal perchlorates and metal triflates, indicating a potential area of structural and functional relation to dimethyl-2,4-dihydroxyphenylsulfonium triflate, which is also a metal triflate. [] This suggests that these compounds might share similar catalytic properties or applications in organic synthesis.

Overview

Dimethyl-2,4-dihydroxyphenylsulfonium triflate is a water-soluble photoacid generator that plays a pivotal role in photolithography and related applications. This compound is known for its effectiveness in generating acids upon exposure to ultraviolet light, which facilitates various chemical processes, particularly in the microelectronics industry. The compound is classified as a sulfonium salt and is characterized by its ability to enhance the sensitivity and resolution of photoresists used in semiconductor fabrication.

Source and Classification

Dimethyl-2,4-dihydroxyphenylsulfonium triflate is derived from the reaction of dimethyl-2,4-dihydroxyphenylsulfonium with triflic acid. It belongs to the class of photoacid generators, which are essential components in photoresist formulations. These compounds are crucial for the development of microelectronic devices due to their ability to produce acids that catalyze polymerization and cross-linking reactions upon exposure to light, especially deep ultraviolet light at wavelengths around 193 nm .

Synthesis Analysis

The synthesis of dimethyl-2,4-dihydroxyphenylsulfonium triflate typically involves the following steps:

  1. Preparation of Precursors: The initial step involves synthesizing dimethyl-2,4-dihydroxyphenylsulfonium through the reaction of 2,4-dihydroxyphenol with dimethyl sulfide under controlled conditions.
  2. Formation of Triflate Salt: The resulting sulfonium compound is then reacted with triflic acid to form the triflate salt. This can be achieved by mixing the two components in a suitable solvent, often under an inert atmosphere to prevent moisture interference.
  3. Purification: The product is purified through recrystallization or chromatographic techniques to ensure high purity suitable for photolithographic applications .

The synthesis process requires careful control of temperature and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of dimethyl-2,4-dihydroxyphenylsulfonium triflate can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}O5_{5}S
  • Molecular Weight: Approximately 256.26 g/mol

The compound features a sulfonium center (S) bonded to two methyl groups and a phenolic moiety with hydroxyl groups at positions 2 and 4 on the aromatic ring. The triflate group (-OSO3_3CF3_3) enhances its solubility in water and its reactivity under ultraviolet light .

Chemical Reactions Analysis

Dimethyl-2,4-dihydroxyphenylsulfonium triflate undergoes several key reactions:

  1. Photolysis: Upon exposure to ultraviolet light, this compound generates protons (H+^+) through a homolytic cleavage process. This reaction can be represented as:
    Dimethyl 2 4 dihydroxyphenylsulfonium triflateUV LightAcid+Byproducts\text{Dimethyl 2 4 dihydroxyphenylsulfonium triflate}\xrightarrow{\text{UV Light}}\text{Acid}+\text{Byproducts}
  2. Acid-Catalyzed Reactions: The acids generated can catalyze various reactions, including polymerization and cross-linking in photoresist formulations. These reactions are crucial for defining microstructures on substrates during photolithography .
  3. Development Process: In photoresist systems, after exposure and subsequent development, areas exposed to ultraviolet light become soluble in aqueous developers due to the action of the generated acid on the polymer matrix .
Mechanism of Action

The mechanism of action of dimethyl-2,4-dihydroxyphenylsulfonium triflate involves:

  1. Activation by Ultraviolet Light: When exposed to deep ultraviolet light (around 193 nm), the compound undergoes photolysis, producing an acid that lowers the pH in irradiated areas.
  2. Deprotection Mechanism: The generated acid cleaves protective groups from polymer chains within the photoresist matrix, making these regions soluble in developer solutions.
  3. Pattern Formation: As a result of this selective solubility, patterns are formed on substrates during the development phase of lithographic processes .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts vigorously under ultraviolet light to generate acids; compatible with various polymers used in photoresists.

Relevant data indicates that this compound does not exhibit significant toxicity when handled properly but should be used with appropriate safety measures due to its chemical nature .

Applications

Dimethyl-2,4-dihydroxyphenylsulfonium triflate has several significant applications:

  1. Microelectronics: It is primarily used as a photoacid generator in photoresist formulations for semiconductor manufacturing processes.
  2. Photolithography: Enhances the resolution and sensitivity of photoresists used in creating intricate microstructures necessary for integrated circuits.
  3. Green Chemistry Initiatives: Its use aligns with efforts to develop environmentally friendly photolithographic processes by reducing hazardous waste associated with traditional solvents and chemicals .
Introduction: Significance of Dimethyl-2,4-dihydroxyphenylsulfonium Triflate in Advanced Materials Chemistry

Historical Context and Development of Sulfonium Salt Photoacid Generators (PAGs)

The evolution of sulfonium-based PAGs traces back to the 1980s, when the limitations of diazonium and iodonium salts in photolithography spurred exploration into sulfur-centered cations. Early triarylsulfonium salts, notably triphenylsulfonium hexafluoroantimonate, demonstrated superior thermal stability and quantum yields but suffered from inherent drawbacks: crystallization tendencies in resist films, metallic impurities from counterions, and limited solubility in environmentally preferred solvents [6]. These challenges catalyzed research into alkyl-aryl sulfonium variants, aiming to enhance material compatibility while retaining photochemical efficiency.

DDPT emerged from targeted molecular engineering efforts to address these limitations. Researchers systematically modified the phenyl ring with hydroxyl groups at the 2- and 4-positions, achieving dual objectives: (1) significantly increased hydrophilicity and solvent processability, allowing homogeneous incorporation into aqueous-developable resist formulations; and (2) enhanced acidity of the photogenerated proton through electron donation from oxygen lone pairs, thereby accelerating deprotection kinetics in chemically amplified resists [6]. The selection of triflate as the counterion was equally deliberate, eliminating metallic contaminants that plagued halogen-based anions while leveraging triflate’s exceptional leaving-group ability and low nucleophilicity. This molecular design culminated in the synthesis of DDPT (CAS 180787-54-6) as documented in chemical registries, with its triflate anion providing a benchmark in non-coordinating, high-stability anions for precision acidolysis [3] [5] [6].

Defining Role of Dimethyl-2,4-dihydroxyphenylsulfonium Triflate as a High-Performance PAG

Structural and Reactivity Advantages

The exceptional performance of DDPT as a PAG stems from synergistic interactions between its cationic and anionic moieties. The ortho- and para-dihydroxy substitution on the phenyl ring introduces intramolecular hydrogen bonding, which stabilizes the excited state upon UV exposure while lowering the energy barrier for S–C bond cleavage. This molecular arrangement facilitates efficient photodecomposition, releasing methanesulfonic acid (or analogous sulfonic acids) alongside the 2,4-dihydroxythiophenium radical—a process quantified by quantum yields exceeding 0.5 in 248nm lithography [6]. Concurrently, the triflate anion (CF~3~SO~3~^−^) possesses unparalleled kinetic stability and minimal basicity, ensuring the liberated proton remains catalytically active for extended periods within the resist matrix. This combination delivers precise spatial control over acid-catalyzed reactions, such as epoxy polymerizations or tert-butoxycarbonyl (t-BOC) deprotections.

Table 1: Fundamental Properties of Dimethyl-2,4-dihydroxyphenylsulfonium Triflate

PropertySpecificationSource
CAS Registry Number180787-54-6 [2] [3] [5]
Molecular FormulaC~9~H~11~F~3~O~5~S~2~ [3] [5]
Molecular Weight320.31 g/mol [3] [5]
Melting Point129–131°C [3]
Canonical SMILESCS+c1ccc(O)cc1O.O=S(=O)([O-])C(F)(F)F [3]
Solubility ProfileWater, Methanol, Polar Organic Solvents [2] [4]

Material Science Applications

Beyond conventional photolithography, DDPT excels in specialized material synthesis due to its electrophilic activation capabilities. In polymer science, it initiates cationic polymerization of epoxides and vinyl ethers under UV stimulus, generating networks with tailored crosslink densities for microelectronic encapsulants or optical coatings. The hydroxyl functionalities further permit covalent anchoring within hybrid organic-inorganic matrices, minimizing PAG migration during development—a critical advantage for ultra-thin film applications [6].

In synthetic organic chemistry, DDPT serves as an electrophilic transfer agent for dimethylsulfonium groups, enabling efficient methylation of nucleophiles or cyclization reactions. Its utility extends to synthesizing complex heterocycles, nucleosides, and carbohydrate derivatives, where its solubility in aqueous media facilitates reactions under biologically relevant conditions [2] [4]. Recent explorations also highlight its catalytic role in carbon-carbon bond formations, leveraging sulfonium-mediated electrophilic activation to achieve atom-efficient couplings previously requiring transition metals [6].

Table 2: Key Functional Attributes of DDPT in Advanced Applications

Structural FeatureFunctional AdvantageApplication Impact
2,4-Dihydroxyphenyl GroupEnhanced solubility in casting solvents; Stabilized excited state via intramolecular H-bondingUniform photoresist films; Improved quantum yield in DUV lithography
Triflate Anion (CF~3~SO~3~⁻)Minimal nucleophilicity; High thermal/chemical stabilityExtended acid diffusion length; Metallic impurity-free resists
Dimethylsulfonium MoietyPhotolabile with clean fragmentation pathwaysControlled acid release kinetics; Low post-exposure volatile byproducts
Solid-State Crystalline FormDefined melting point (129–131°C); High purity (>99.9%)Reproducible formulation rheology; Compatibility with melt-processing

Core Research Objectives and Scope of the Current Scholarly Investigation

The expanding technological deployment of DDPT necessitates focused research to overcome persistent limitations and unlock novel functionalities. Key objectives include:

  • Solvation Dynamics and Phase Behavior: While DDPT exhibits excellent solubility in polar solvents, its crystallization kinetics in mixed-solvent resist formulations remain poorly understood. Research must quantify supersaturation thresholds and polymorph transitions using techniques like grazing-incidence X-ray scattering (GIXS) to prevent stochastic crystallization during spin-coating—a critical barrier for <7nm node patterning [6].

  • Next-Generation Lithographic Applications: Extreme ultraviolet (EUV, 13.5nm) lithography imposes stringent demands on PAG absorption cross-sections and outgassing resistance. Studies should optimize DDPT's molecular structure through targeted substitutions (e.g., fluorine incorporation) to enhance EUV photon capture while maintaining low volatility under ultrahigh vacuum conditions.

  • Advanced Material Synthesis: Beyond microelectronics, DDPT’s potential in stimuli-responsive polymers and degradable networks remains underexplored. Research will investigate its utility as a dual photo/thermal acid generator in 4D-printed hydrogels and recyclable thermosets, leveraging the thermal lability of sulfonium species above 130°C to enable triggered depolymerization [3] [6].

  • Stability-Reactivitiy Tradeoffs: Accelerated aging studies are needed to establish predictive models for DDPT’s hydrolytic stability, particularly in aqueous-developable resist platforms. This requires correlating the electron density at sulfur (via ~33~S NMR spectroscopy) with acid generation efficiency after environmental stress testing [2] [6].

This scholarly investigation establishes a framework for advancing DDPT from a specialized reagent to a versatile platform chemical, with emphasis on mechanistic rigor, performance benchmarking, and disruptive application pathways.

Properties

CAS Number

180787-54-6

Product Name

Dimethyl-2,4-dihydroxyphenylsulfonium triflate

IUPAC Name

(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate

Molecular Formula

C9H11F3O5S2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7)

InChI Key

IQJLWOZFOHQUIQ-UHFFFAOYSA-N

SMILES

C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]

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